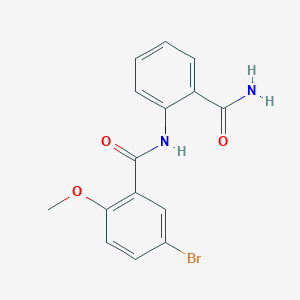
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide, also known as CBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain fungi and bacteria. N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has also been shown to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide in lab experiments is its relatively simple synthesis method. Additionally, its diverse range of potential applications makes it a useful tool for researchers in various fields. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide. One area of interest is the development of new materials using N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide and its potential applications in medicinal chemistry. Finally, the development of more efficient and environmentally friendly synthesis methods for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide is an area of ongoing research.
Synthesemethoden
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 6-chloro-2-aminobenzothiazole with 3-methylphenol and chloroacetyl chloride. The resulting product is then purified through recrystallization to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties. In environmental science, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as a pesticide and herbicide.
Eigenschaften
Molekularformel |
C16H13ClN2O2S |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-12(7-10)21-9-15(20)19-16-18-13-6-5-11(17)8-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
HLMPYJZNBVLPHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)